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Compound of Interest

Compound Name: unc569

Cat. No.: B612134 Get Quote

These application notes provide detailed protocols for researchers, scientists, and drug

development professionals working with the 697 cell line, particularly in the context of

evaluating the effects of the Mer tyrosine kinase inhibitor, UNC569.

Cell Line Information
The 697 cell line is a human B-cell precursor leukemia cell line established from the bone

marrow of a child with acute lymphoblastic leukemia (ALL) in relapse.[1] It is positive for

common-ALL antigen (CALLA), HLA-DR, and cytoplasmic and surface IgM heavy chains.[1]

This cell line is a widely used model for studying B-cell ALL and for testing the efficacy of novel

therapeutic agents.

Culture Conditions
The 697 cell line is cultured in RPMI-1640 media supplemented with 10% fetal bovine serum

(FBS) and penicillin/streptomycin.[2][3] Cells are maintained in a humidified incubator at 37°C

with 5% CO2.

Experimental Protocols
General Cell Culture and Sub-culturing
Objective: To maintain a healthy, proliferating culture of 697 cells for downstream experiments.

Materials:
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RPMI-1640 medium (e.g., Hyclone Laboratories)[2]

Fetal Bovine Serum (FBS), heat-inactivated (e.g., Atlanta Biologicals)[2]

Penicillin-Streptomycin solution (100 U/mL)

Phosphate-Buffered Saline (PBS), sterile

Trypan Blue solution

Hemocytometer or automated cell counter

Sterile cell culture flasks (e.g., T-25, T-75)

Serological pipettes

15 mL and 50 mL conical tubes

Centrifuge

Protocol:

Pre-warm the complete culture medium (RPMI-1640 + 10% FBS + 1% Penicillin-

Streptomycin) to 37°C.

Transfer the cell suspension from the culture flask to a sterile conical tube.

Centrifuge the cells at 300 x g for 3-5 minutes to pellet them.[4]

Aspirate the supernatant, being careful not to disturb the cell pellet.

Resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete culture medium.

Perform a cell count using a hemocytometer and Trypan Blue to assess viability.

Seed a new culture flask with the desired density of viable cells (typically between 1 x 10^5

and 1 x 10^6 viable cells/mL).[4]

Add the appropriate volume of fresh, pre-warmed complete culture medium.
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Incubate the flask at 37°C in a 5% CO2 incubator.[4]

Change the medium every 2-3 days by repeating steps 2-5 and resuspending the cells in

fresh medium.

Western Blot Analysis of Mer Signaling Pathway
Objective: To assess the phosphorylation status of Mer, AKT, and ERK1/2 in 697 cells following

treatment with UNC569.

Materials:

697 cells

UNC569

DMSO (vehicle control)

Recombinant human Gas6 (rhGas6)[2]

Pervanadate[2][3]

Serum-free RPMI-1640 medium

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies: anti-phospho-Mer, anti-Mer, anti-phospho-AKT (p-AKT), anti-AKT, anti-

phospho-ERK1/2 (p-ERK), anti-ERK1/2, anti-GAPDH[2][3]
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HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Protocol:

Cell Treatment:

For dose-response of Mer phosphorylation: Treat 697 cell cultures with varying

concentrations of UNC569 for 1 hour. Add pervanadate for the final 3 minutes to stabilize

protein phosphorylation.[2][3]

For downstream signaling: Incubate 697 cells in serum-free medium for two hours, then

add UNC569 (e.g., 1 µM) or DMSO for 90 minutes. Stimulate cells with or without 200 nM

rhGas6.[2][3]

Cell Lysis:

Harvest cells and wash with ice-cold PBS.

Lyse cells in lysis buffer on ice.

Centrifuge lysates to pellet cell debris and collect the supernatant.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA assay.

Immunoprecipitation (for p-Mer):

Immunoprecipitate Mer from cell lysates.[2][3]

SDS-PAGE and Western Blotting:

Denature protein lysates by boiling in Laemmli buffer.

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
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Transfer proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST.

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST.

Apply ECL substrate and visualize protein bands using an imaging system.

Use GAPDH as a loading control.[2]

MTT Assay for Cell Viability
Objective: To determine the effect of UNC569 on the metabolic activity and viability of 697 cells.

Materials:

697 cells

UNC569

DMSO (vehicle control)

96-well plates

Complete culture medium

MTT reagent (3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide)[2]

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Protocol:
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Seed 697 cells in a 96-well plate at an optimal density (e.g., 3 x 10^5 cells/mL).[2]

Allow cells to attach and stabilize for 8 hours.[2]

Add varying concentrations of UNC569 or DMSO control to the wells.

After 24 hours, harvest the cells and re-plate them in fresh medium containing the respective

concentrations of UNC569 or DMSO for an additional 24 hours.[2]

Add MTT reagent to a final concentration of 0.65 mg/mL to each well and incubate for 4

hours at 37°C.[2]

Add solubilization solution to each well to dissolve the formazan crystals.

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate

reader.

Calculate cell viability as a percentage of the vehicle-treated control.

Colony Formation Assay in Methylcellulose
Objective: To assess the long-term effect of UNC569 on the clonogenic potential of 697 cells.

Materials:

697 cells

UNC569

DMSO (vehicle control)

Methylcellulose-based medium (e.g., #1101, ReachBio)[2]

35 mm culture dishes

Complete culture medium

Protocol:
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Prepare a cell suspension of 697 cells.

Plate the cells in methylcellulose-based medium in 35 mm dishes at a density of 500

cells/mL.[2]

Include varying concentrations of UNC569 or DMSO control in the methylcellulose medium.

[2][3]

Every other day, add 100 µL of fresh culture medium containing the appropriate

concentration of UNC569 or DMSO to the top of the methylcellulose.[2][3]

Incubate the dishes for eight days at 37°C in a 5% CO2 incubator.[2][3]

After eight days, count the number of colonies in each dish.[2][3]

Capture bright-field images of the colonies if desired.[2]

Quantitative Data Summary
Parameter Cell Line Value Reference

UNC569 IC50 (Mer

Phosphorylation)
697 141 ± 15 nM [2]

UNC569 IC50 (MTT

Assay, 48h)
697

0.5 µM (95% CI: 0.35-

0.75 µM)
[2]

Apoptosis with

Etoposide Alone
697 33.03 ± 0.42 % [2]

Apoptosis with

Etoposide + UNC569
697 43.3 ± 2.6 % [2]

Apoptosis with

Methotrexate Alone
697 18.13 ± 3.63 % [2]

Apoptosis with

Methotrexate +

UNC569

697 28.93 ± 4.96 % [2]
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Caption: Mer signaling pathway and the inhibitory action of UNC569.

Experimental Workflow: Western Blot
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Caption: Workflow for Western Blot analysis of protein phosphorylation.

Experimental Workflow: MTT Assay
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Caption: Workflow for assessing cell viability using the MTT assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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